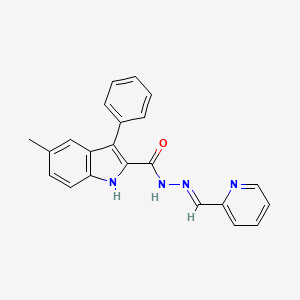![molecular formula C18H20N2O5 B5526387 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide involves various steps, including chlorination, condensation, hydrolysis, and further condensation reactions, starting from hexanedioic acid monomethyl ester as the raw material. Such processes highlight the compound's complex synthesis pathway, offering a foundation for large-scale industrial production due to its simplicity, efficient separation, and purification methods, with yields reaching up to 75.2% (Lan-xiang, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide, including various derivatives, showcases the importance of spectroscopic techniques (e.g., NMR) in determining the structural configurations and understanding the molecular interactions and characteristics of these compounds. Such analyses are crucial for the development of new compounds with potential applications in various fields (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide derivatives are diverse, reflecting the compound's versatility. These properties are essential for understanding the compound's reactivity and stability under different conditions, which is vital for its application in various fields, including material science and medicinal chemistry.
Physical Properties Analysis
The physical properties of compounds, such as solubility in various solvents, are crucial for their application in different industries. Studies on the solubility of related compounds in multiple solvents across different temperatures provide valuable data for process optimization in pharmaceuticals and other applications (Yuan et al., 2019).
科学的研究の応用
Electrophysiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide has been researched for its electrophysiological effects, particularly in cardiac applications. It has been studied for its potential as an antiarrhythmic agent due to its ability to block potassium and calcium channels in guinea pig cardiac preparations. This compound does not change the resting membrane potential but can prolong the action potential duration, indicating its potential for treating arrhythmias without significantly affecting the heart's normal electrical activity (Bril et al., 1995).
Cardiovascular Properties
Research into the cardiovascular properties of related compounds indicates potential applications in improving blood flow and cardiac contractility. For example, studies on an anti-ulcer drug with a similar chemical structure showed increased celiac and mesenteric arterial blood flow and increased cardiac contractility in dogs, suggesting potential cardiovascular benefits beyond its primary application (Hirohashi et al., 1993).
Antitumor Agents
Compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide have been investigated for their hypoxia-selective cytotoxicity, which could make them effective antitumor agents. These compounds exhibit selective toxicity towards hypoxic cells, a common characteristic of many solid tumors, offering a targeted approach to cancer therapy (Palmer et al., 1996).
Antiulcer Activities
The research has also highlighted the antiulcer activities of derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, showing significant potential to prevent stress-induced gastric ulceration. Such findings suggest that modifications of the N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide structure could lead to effective treatments for gastric ulcers by improving solubility, bioavailability, and therapeutic efficacy (Hosokami et al., 1992).
Antibacterial Activity
Nickel and copper complexes of compounds with a similar structure have been synthesized and shown to have significant in vitro antibacterial activities. These findings indicate the potential for developing new antibacterial agents based on the structural framework of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide (Saeed et al., 2010).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(5-6-15(12)20(22)23)18(21)19-9-8-13-4-7-16(24-2)17(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQIKJTTFPFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)
![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)
![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)
![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)
![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)
![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)
![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)
![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)
![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)